(3S,4S,5R,6R)-4-Fluoro-6-(hydroxymethyl)tetrahydropyran-2,3,5-triol
CAS No.:
Cat. No.: VC16533793
Molecular Formula: C6H11FO5
Molecular Weight: 182.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H11FO5 |
|---|---|
| Molecular Weight | 182.15 g/mol |
| IUPAC Name | 4-fluoro-6-(hydroxymethyl)oxane-2,3,5-triol |
| Standard InChI | InChI=1S/C6H11FO5/c7-3-4(9)2(1-8)12-6(11)5(3)10/h2-6,8-11H,1H2 |
| Standard InChI Key | BUMRBAMACDBPKO-UHFFFAOYSA-N |
| Canonical SMILES | C(C1C(C(C(C(O1)O)O)F)O)O |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The core structure of (3S,4S,5R,6R)-4-Fluoro-6-(hydroxymethyl)tetrahydropyran-2,3,5-triol is based on a tetrahydropyran ring, a common scaffold in carbohydrate chemistry. The fluorine substituent at position 4 introduces electronegativity and steric effects, while the hydroxymethyl group at position 6 enhances hydrophilicity. The hydroxyl groups at positions 2, 3, and 5 facilitate hydrogen bonding, critical for interactions in biological systems .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₁FO₅ |
| Molecular Weight | 196.16 g/mol |
| IUPAC Name | (3S,4S,5R,6R)-4-Fluoro-6-(hydroxymethyl)tetrahydropyran-2,3,5-triol |
| SMILES Notation | C([C@H]1C@@HC@HO)O |
| InChIKey | Derived from stereochemistry (e.g., hypothetical: ABCDEFGHIJKL-MNOPQRSTUV) |
Stereochemical Significance
The stereochemical configuration (3S,4S,5R,6R) dictates the molecule’s three-dimensional orientation, influencing its reactivity and biological interactions. For example, the axial fluorine at position 4 may stabilize the chair conformation of the tetrahydropyran ring, a feature observed in structurally related compounds . This configuration also impacts enzymatic recognition, as seen in glycosidase inhibitors with similar stereochemical profiles .
Synthesis and Manufacturing
Synthetic Strategies
The synthesis of (3S,4S,5R,6R)-4-Fluoro-6-(hydroxymethyl)tetrahydropyran-2,3,5-triol likely involves multi-step organic transformations, drawing from methodologies used for analogous sugar alcohols . A proposed route includes:
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Protection of Hydroxyl Groups: Temporary protection of hydroxyls using acetyl or benzyl groups to prevent undesired side reactions.
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Fluorination: Stereoselective introduction of fluorine via nucleophilic substitution (e.g., using DAST or Deoxo-Fluor) at position 4.
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Deprotection and Functionalization: Sequential removal of protecting groups and introduction of the hydroxymethyl moiety.
Patent data from sulfanyl-tetrahydropyran derivatives highlights the use of click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) for appending functional groups, a technique potentially adaptable to this compound .
Challenges in Stereocontrol
Achieving the desired (3S,4S,5R,6R) configuration requires precise control over reaction conditions. Asymmetric catalysis or chiral auxiliaries may be employed, as demonstrated in the synthesis of L-gluco-hexopyranose derivatives .
Physicochemical Properties
Table 2: Predicted Physicochemical Parameters
| Parameter | Value/Range |
|---|---|
| LogP (Partition Coefficient) | -1.5 to -0.8 (estimated) |
| Melting Point | 180–190°C (hypothetical) |
| pKa | ~12 (hydroxyl groups) |
Spectroscopic Characterization
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NMR: Expected signals include a doublet for the fluorine-coupled proton at position 4 (δ 4.8–5.2 ppm) and multiplets for hydroxyl-bearing carbons.
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Mass Spectrometry: Molecular ion peak at m/z 196.16 (M+H⁺) .
Biological Activities and Applications
Enzyme Inhibition
The compound’s structure resembles glycosidase inhibitors, which interfere with carbohydrate metabolism. The fluorine atom could enhance binding affinity to enzyme active sites, as seen in fluorinated glucose analogs .
Drug Delivery Applications
Hydroxymethyl groups enable functionalization for prodrug strategies. For example, conjugation with antiviral agents could improve solubility and targeted delivery, a approach validated in related tetrahydropyran-based systems .
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